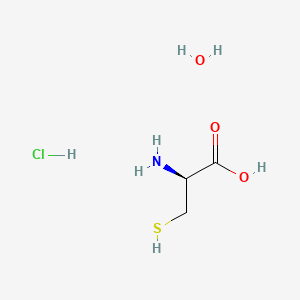

D-Cysteine hydrochloride hydrate

Description

Stereochemical Significance of D-Amino Acids in Biological Systems

Apart from glycine (B1666218), all proteinogenic amino acids are chiral, meaning they exist as two non-superimposable mirror images, or enantiomers, designated as L- (levo) and D- (dextro) forms. numberanalytics.com In biological systems, there is a strong preference for L-amino acids in protein synthesis, a phenomenon that has long been a fundamental principle of biochemistry. quora.com For many years, D-amino acids were thought to be confined to the cell walls of bacteria or to be mere laboratory artifacts. nih.govjst.go.jp However, advancements in analytical techniques have overturned this dogma, revealing that free D-amino acids, such as D-serine and D-aspartate, are present in significant quantities in mammals and perform essential physiological functions, especially in the central nervous system. thieme-connect.comnih.gov

The fundamental difference between D-Cysteine and L-Cysteine lies in the three-dimensional arrangement of the groups around the alpha-carbon. libretexts.orgwikipedia.org While they share the same chemical formula, this stereochemical difference dictates their roles in mammalian physiology. L-Cysteine is a semi-essential proteinogenic amino acid, meaning it is incorporated into proteins and can be synthesized by the body. wikipedia.orgnih.gov In contrast, D-Cysteine is not used for protein synthesis but has been identified as an endogenous signaling molecule in the mammalian brain. wikipedia.orgnih.gov A key enzyme, serine racemase (SR), which also produces D-serine, has been identified as a biosynthetic enzyme for D-Cysteine, converting L-Cysteine into its D-enantiomer. nih.govpnas.org

| Feature | D-Cysteine | L-Cysteine |

|---|---|---|

| Primary Role | Signaling molecule in the nervous system. nih.gov | Building block of proteins; precursor to glutathione (B108866). wikipedia.orgnih.gov |

| Protein Synthesis | Not incorporated into proteins. | Incorporated into proteins. wikipedia.org |

| Biosynthesis | Synthesized from L-Cysteine via serine racemase. nih.gov | Synthesized from methionine via homocysteine. nih.gov |

| Primary Location of Function | Mammalian brain, particularly during embryonic development. nih.gov | Throughout the body in all proteins. nih.gov |

The distinct stereochemistry of D- and L-Cysteine results in divergent biological activities. L-Cysteine's primary functions are structural and metabolic; its thiol group forms disulfide bonds crucial for protein structure and it is a vital precursor to the major antioxidant, glutathione. wikipedia.orgnih.gov

D-Cysteine, conversely, acts as a specialized signaling molecule. Research has shown it is dramatically enriched in the embryonic mouse brain, where it functions as a negative regulator of neural progenitor cell (NPC) proliferation. nih.govpnas.org This antiproliferative effect, which is mediated by the Akt-FoxO signaling axis, is specific to D-Cysteine and is not observed with L-Cysteine or D-serine. nih.gov Furthermore, D-Cysteine is a potent source for the production of hydrogen sulfide (B99878) (H₂S), another important signaling molecule. The enzymatic pathway starting with D-Cysteine shows significantly greater H₂S-producing activity in the cerebellum and kidney compared to the pathway starting from L-Cysteine. frontiersin.org This pathway also contributes to the cytoprotective effects of D-Cysteine against oxidative stress. frontiersin.org

| Biological Activity | D-Cysteine | L-Cysteine |

|---|---|---|

| Neural Progenitor Cell Proliferation | Inhibits proliferation via Akt-FoxO signaling. nih.gov | No direct inhibitory effect reported. nih.gov |

| Hydrogen Sulfide (H₂S) Production | Serves as a substrate for a highly active production pathway, especially in the kidney and cerebellum. frontiersin.org | Substrate for H₂S production, but through different enzymatic pathways with lower activity in specific tissues. frontiersin.org |

| Antioxidant Role | Protects neurons from oxidative stress, partly through H₂S production. frontiersin.org | Acts as a precursor for the synthesis of the primary antioxidant glutathione. nih.gov |

| Role in Protein Structure | None. | Forms critical disulfide bonds that stabilize protein tertiary structure. nih.gov |

Historical Perspectives and Evolution of Research on D-Cysteine and its Derivatives

The history of cysteine research began in 1810 with the isolation of "cystic oxide" from urinary calculi, later identified as cystine, the oxidized dimer of cysteine. eurpepsoc.com For over a century, the focus remained on the L-enantiomer due to its role in proteins. The prevailing view was that D-amino acids were unnatural, a notion that began to change with their discovery in insects and mollusks in the 1950s. wikipedia.org

The significant shift in mammalian research occurred with the identification of free D-serine and D-aspartate in the central nervous system, establishing them as important physiological molecules. nih.govjst.go.jpnih.gov This paved the way for investigating other D-amino acids. The study of D-Cysteine is a more recent development, spurred by the creation of advanced analytical methods like chiral high-performance liquid chromatography (HPLC) capable of separating and detecting enantiomers in complex biological samples. thieme-connect.comnih.gov The definitive identification of endogenous D-Cysteine in the mammalian brain marked a critical milestone, transforming its status from a scientific curiosity to a molecule of significant biological interest. nih.govpnas.org Research has since evolved from mere detection to a detailed investigation of its synthesis by serine racemase and its specific functions in regulating neural development. nih.govresearchgate.net

Current Research Landscape and Emerging Areas of Inquiry for D-Cysteine Hydrochloride Monohydrate

The current research on D-Cysteine is dynamic and multifaceted. A primary focus is on elucidating its precise role in neurodevelopment. Studies are intensely investigating how it modulates the Akt-FoxO signaling pathway to control the proliferation of neural progenitor cells and the potential implications of this function in neurodevelopmental and psychiatric disorders like schizophrenia and autism. nih.gov

Another major area of inquiry is its function as a superior substrate for H₂S production. Researchers are exploring the therapeutic potential of D-Cysteine hydrochloride monohydrate in conditions where H₂S is known to be protective, such as attenuating ischemia-reperfusion injury in the kidney. frontiersin.org The compound's potential to indirectly influence N-methyl-D-aspartate (NMDA) receptor function through H₂S production is also an active area of investigation. pnas.org

Beyond its direct biological roles, D-Cysteine hydrochloride monohydrate is gaining attention as a crucial intermediate in chemical synthesis. nbinno.com Its use in creating peptides with specific stereochemistry is valuable for developing novel therapeutics. nbinno.com Furthermore, research into chemically modified cysteine derivatives is revealing potential applications as antiviral and antifungal agents, opening new avenues for drug discovery. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-YBBRRFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for D Cysteine Hydrochloride Monohydrate

Advanced Synthetic Pathways

D-cysteine, the non-natural enantiomer of L-cysteine, is a crucial building block in the synthesis of various pharmaceuticals. nbinno.comnbinno.com Its production requires stereochemically precise synthetic methods. Advanced pathways for synthesizing D-cysteine hydrochloride monohydrate focus on asymmetric transformation from abundant L-cysteine precursors, resolution of racemic mixtures, and de novo synthesis from achiral materials.

A prominent method for producing D-cysteine involves the asymmetric transformation of its naturally abundant L-enantiomer. This process circumvents the need for total synthesis by inverting the stereochemistry of the starting material. The transformation typically proceeds through the formation of a thiazolidine (B150603) derivative, racemization of the chiral center, and subsequent stereoselective crystallization of the desired D-enantiomer intermediate. google.comgoogle.com

Asymmetric transforming agents are key to inducing the inversion of stereochemistry from L-cysteine to D-cysteine. Salicylic (B10762653) aldehyde is an effective agent in this process. google.com The synthesis involves reacting L-cysteine with acetone (B3395972) to form 2,2-dimethylthiazolidine-4-carboxylic acid. In the presence of salicylic aldehyde, this intermediate undergoes racemization. The subsequent addition of a resolving agent, such as L-tartaric acid, leads to the preferential precipitation of the D-thiazolidine derivative as a double salt (D-2,2-dimethylthiazolidine-4-carboxylic acid-L-tartrate). google.com The aldehyde facilitates the equilibrium shift required for the asymmetric transformation, enabling high yields of the desired D-form intermediate. google.com

| Reagent | Function | Reference |

|---|---|---|

| L-Cysteine | Starting Material | google.com |

| Acetone | Forms thiazolidine ring | google.com |

| Salicylic Aldehyde | Asymmetric Transforming Agent (promotes racemization) | google.com |

| L-Tartaric Acid | Resolving Agent (precipitates D-intermediate) | google.com |

| Hydrochloric Acid | Forms final hydrochloride salt | google.com |

The choice of reaction medium is critical for optimizing the yield and purity of the product. The asymmetric transformation is typically carried out in a medium composed of acetone mixed with either acetate (B1210297) or propionic acid. google.com Acetone serves not only as a solvent but also as a reactant in the formation of the thiazolidine intermediate. The acidic co-solvents (acetate or propionic acid) provide the necessary pH conditions to facilitate the racemization and subsequent resolution steps. google.com Optimization of the solvent ratios and reaction conditions is crucial for maximizing the efficiency of the transformation and ensuring high chemical and optical purity of the resulting D-cysteine intermediate. google.com

Once the D-2,2-dimethylthiazolidine-4-carboxylic acid-L-tartrate double salt is isolated, the final steps involve hydrolysis and crystallization. The double salt is subjected to hydrolysis to break the salt form and open the thiazolidine ring, which liberates D-cysteine. google.comgoogle.com This is typically achieved by treating the intermediate with a mixed solvent system. google.com

Following hydrolysis, the resulting D-cysteine is converted to its more stable hydrochloride salt. This is accomplished by reacting the free D-cysteine with a concentrated solution of hydrochloric acid (typically 16-31%). google.com The final product, D-cysteine hydrochloride monohydrate, is obtained as a white crystal through subsequent purification steps including decolorizing, distillation, and recrystallization. google.com These techniques are designed to achieve high purity, with reported chemical purities often exceeding 99%. google.com

An alternative to asymmetric transformation is the resolution of a racemic mixture of DL-cysteine. This approach starts with a 50:50 mixture of the D- and L-enantiomers and separates them using either chemical or enzymatic methods.

Chemical Resolution: Physicochemical resolution can be performed directly on DL-cysteine hydrochloride. google.com This method relies on the different properties of the enantiomers in a supersaturated solution. By inoculating a supersaturated solution of DL-cysteine hydrochloride with seed crystals of the desired D-enantiomer, the D-form can be preferentially crystallized, separating it from the L-form which remains in the solution. google.com The undesired L-cysteine can then be isolated, racemized back into the DL-form, and recycled into the process, making it an industrially advantageous approach. google.com

Enzymatic Resolution: Enzymatic methods offer high stereoselectivity. One such approach involves the use of enzymes like papain. researchgate.net In this process, the racemic N-acylated DL-amino acid is reacted with aniline (B41778) in the presence of the enzyme. Papain selectively catalyzes the formation of an insoluble N-acyl-L-amino acid anilide. researchgate.net This L-anilide precipitates out of the solution, leaving the N-acyl-D-amino acid in the filtrate. The D-cysteine can then be recovered from the filtrate after hydrolysis of the acyl group. researchgate.net

| Method | Principle | Advantages | Reference |

|---|---|---|---|

| Chemical (Preferential Crystallization) | Inoculation of a supersaturated racemic solution with D-enantiomer seed crystals to induce selective crystallization. | Allows for recycling of the undesired L-enantiomer after racemization. | google.com |

| Enzymatic (e.g., with Papain) | Enzyme-catalyzed selective reaction of the L-enantiomer to form an insoluble derivative, allowing separation. | High stereospecificity. | researchgate.net |

Synthesizing D-cysteine from simple, achiral (non-chiral) starting materials represents a powerful strategy in asymmetric synthesis. This approach builds the chiral center from the ground up, offering precise control over the stereochemistry.

One advanced method involves the use of chiral metal complexes to direct the stereochemical outcome of a reaction. For instance, achiral glycine (B1666218) can be used as a starting material. It can be incorporated into a chiral nickel(II) complex, often formed with a Schiff base derived from a chiral amine. nih.gov The planar structure of the complex allows for alkylation to occur from one specific face, controlled by the chiral ligand. By introducing a sulfur-containing side chain (e.g., benzylthiomethylation), a precursor to D-cysteine can be formed with high diastereoselectivity. Subsequent disassembly of the complex and deprotection yields the desired D-cysteine. nih.gov This methodology is a versatile tool for the synthesis of various non-natural amino acids. nih.gov

Asymmetric Transformation from L-Cysteine Precursors

Chemical Derivatization Strategies for D-Cysteine Hydrochloride Monohydrate

D-Cysteine hydrochloride monohydrate serves as a versatile building block in chemical synthesis, primarily due to its trifunctional nature, possessing a carboxylic acid, an amine, and a uniquely reactive thiol (sulfhydryl) group. nbinno.comhimedialabs.com This structure allows for a variety of selective modifications, leading to a diverse range of derivatives with applications in fields such as pharmaceuticals and material science. nbinno.com The key to its derivatization lies in the chemoselective modification of one of its functional groups while protecting or ignoring the others.

Formation of Thiazolidine Derivatives

A prominent derivatization strategy for D-cysteine involves the reaction of its 1,2-aminothiol moiety with carbonyl compounds, such as aldehydes and ketones, to form thiazolidine derivatives. nanobioletters.comresearchgate.net This reaction is a nucleophilic cyclization where the amino group and the sulfhydryl group of cysteine react with the carbonyl carbon. e3s-conferences.org

The synthesis of 2-aryl thiazolidine-4-carboxylic acid derivatives, for instance, is achieved through the cyclization of cysteine hydrochloride with an aromatic aldehyde. e3s-conferences.org The process can be conducted under basic conditions, often in a water/ethanol mixture, to yield the desired thiazolidine ring structure in high yields. mdpi.com The resulting thiazolidine-4-carboxylic acids are structurally similar to the amino acid proline and are precursors to various pharmacologically active molecules. nanobioletters.com

Due to the chiral nature of D-cysteine, the formation of the thiazolidine ring, which contains two chiral centers, can result in the production of diastereomers (e.g., cis-(2R,4R) and trans-(2S,4R)). nanobioletters.com The ratio of these isomers can be influenced by the solvent used during the reaction. nanobioletters.com These derivatives can serve as a "delivery system" for cysteine, as the thiazolidine ring can be opened enzymatically or non-enzymatically to release the free amino acid. nih.gov

Examples of Thiazolidine Derivative Synthesis

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Derivative Class | Key Reaction Feature |

|---|---|---|---|

| D-Cysteine | Aromatic Aldehydes | 2-aryl-thiazolidine-4-carboxylic acids | Nucleophilic cyclization e3s-conferences.org |

| L-Cysteine | p-hydroxy benzaldehyde (B42025) derivative | Substituted thiazolidine | Condensation reaction nanobioletters.com |

| L-Cysteine | Formaldehyde | Thiazolidine-4-carboxylic acid | Serves as a pro-drug for cysteine nih.gov |

| L-Cysteine | Acetaldehyde | 2-methyl-thiazolidine-4-carboxylic acid | Product can be metabolized in mitochondria nih.gov |

S-Methylation and other Sulfhydryl Group Modifications

The sulfhydryl group (-SH) of D-cysteine is highly nucleophilic and readily undergoes modification, making it a primary target for derivatization. S-methylation is a key example of such a modification, resulting in the formation of S-methyl-D-cysteine. wikipedia.org In biological systems, this process can occur post-translationally. wikipedia.org One enzymatic pathway involves the transfer of a methyl group to a protein's cysteine residue from a methylated DNA molecule, a reaction catalyzed by enzymes like methylated-DNA-[protein]-cysteine S-methyltransferase. wikipedia.orgwikipedia.org

Chemically, the sulfhydryl group can be targeted for various modifications beyond methylation. These include alkylation-elimination reactions to convert cysteine into dehydroalanine, a useful precursor for further protein modifications. researchgate.net Another strategy involves the hydrosulfuration of ynamides, which targets the thiol group of cysteine residues in peptides and proteins with high chemo-, regio-, and stereoselectivity. acs.org This visible-light-mediated reaction allows for the site-selective modification of peptides and proteins through a desulfurative C(sp3)−C(sp3) bond formation, creating a stable hydrocarbon linkage. nih.gov

Sulfhydryl Group Modification Strategies

| Modification Type | Reagent/Method | Resulting Moiety | Significance |

|---|---|---|---|

| S-Methylation | Methylating agents / Enzymes | S-methyl-cysteine | Occurs naturally post-translationally wikipedia.org |

| Desulfurative C-C Coupling | Visible-light mediated reaction | Stable C(sp3)-C(sp3) bond | Enables site-selective protein modification nih.gov |

| Hydrosulfuration | Ynamides | Thioether linkage | Highly chemoselective for cysteine acs.org |

| Alkylation-Elimination | Bis-alkylation reagents | Dehydroalanine | Precursor for further modifications researchgate.net |

Coordination Complex Formation with Metal Ions

The soft character of the mercapto-sulfur donor atom in cysteine makes it an excellent ligand for coordinating with a variety of metal ions. taylorfrancis.com The thiol group exhibits a strong affinity for metals such as iron, zinc, nickel, and copper. himedialabs.com This property is fundamental to the biological role of cysteine in metalloproteins, including non-heme iron proteins and blue copper proteins. taylorfrancis.com

Cysteine typically coordinates to metal ions as a bidentate or tridentate ligand. In bidentate coordination, it uses the amino group and the carboxylate group (N,O) or, more significantly for its unique chemistry, the nitrogen and thiolate sulfur atoms (N,S). wikipedia.org The stereochemistry of the cysteine ligand can significantly influence the resulting metal complex. nih.gov

Research has shown that incorporating a D-cysteine ligand into a designed protein scaffold, as opposed to the natural L-cysteine, can alter the coordination geometry of the bound metal ion. nih.gov For example, in a three-stranded coiled-coil protein, D-cysteine side chains were found to be pre-organized to bind a tetra-coordinate metal ion. nih.gov This contrasts with L-cysteine residues, which need to undergo significant rotation to create a suitable binding pocket. nih.gov This control over the metal site environment, achieved simply by changing the ligand's chirality, represents a significant tool for designing novel metalloproteins. nih.gov

Metal Ion Coordination with Cysteine

| Metal Ion | Typical Coordination Mode | Significance | Reference Finding |

|---|---|---|---|

| Zn(II) | Tetra-coordinate | Structural role in proteins | D-Cys side chains are pre-organized for binding nih.gov |

| Cd(II) | 3- and 4-coordinate mixture (with L-Cys) | Spectroscopic probe | D-Cys ligand forces a single 4-coordinate species nih.gov |

| Cu(II) | Square planar | Role in "blue copper proteins" taylorfrancis.com | Forms complexes like copper(II) glycinate (B8599266) wikipedia.org |

| Fe(II)/Fe(III) | Varies | Essential in non-heme iron proteins taylorfrancis.com | Thiol group has high affinity for iron himedialabs.com |

Incorporation into Peptides and Proteins

D-Cysteine, as an unnatural D-amino acid, can be incorporated into peptides and proteins to create novel biomaterials and therapeutic agents. harvard.edunbinno.com While L-cysteine is a natural substrate for protein synthesis, where its thiol group is crucial for forming disulfide bridges that define protein structure, the incorporation of D-amino acids requires specialized chemical or biochemical methods. himedialabs.comharvard.edu

The inclusion of D-amino acids like D-cysteine into peptides confers significant advantages, notably increased resistance to degradation by endogenous proteases, which typically recognize only L-amino acids. science.gov This can enhance the stability and therapeutic potential of peptide-based drugs. science.gov

Strategies for incorporating D-amino acids into proteins include the use of modified ribosomes. harvard.edu By altering the peptidyltransferase center (PTC) of the ribosome, researchers have enhanced the incorporation of D-amino acids from misacylated tRNAs into a growing polypeptide chain. harvard.edu Chemical peptide synthesis also allows for the direct and site-specific incorporation of D-cysteine. scientificlabs.co.uk Once incorporated, the unique reactivity of the D-cysteine sulfhydryl group can be exploited for site-selective modifications, bioconjugation, or the formation of specific disulfide bonds to engineer proteins with novel structures and functions. nih.govscience.gov

Advanced Analytical and Characterization Techniques for D Cysteine Hydrochloride Monohydrate

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in assessing the chemical purity and, critically, the enantiomeric excess of D-Cysteine hydrochloride monohydrate. These methods rely on the differential partitioning of the analyte and any impurities between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids. For a compound like D-cysteine, which lacks a strong chromophore, direct UV detection can be challenging due to low-intensity absorption around 195-200 nm, where interference from solvents is common. longdom.org To overcome this, pre-column derivatization is frequently employed to attach a UV-active moiety to the amino acid, enhancing detection sensitivity. longdom.org

The most critical application of HPLC for D-cysteine is the determination of enantiomeric purity. This is achieved using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. Alternatively, chiral derivatization agents can be used to create diastereomers that can be separated on a standard achiral reverse-phase column. researchgate.net

Table 1: Example HPLC Conditions for Cysteine Enantiomer Separation

| Parameter | Condition 1: Chiral Stationary Phase | Condition 2: Pre-column Derivatization |

|---|---|---|

| Column | Astec® CHIROBIOTIC® T (teicoplanin CSP) | Reverse-Phase C18 longdom.org |

| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) | Gradient of 0.1% trifluoroacetic acid in water and Acetonitrile:Water (90:10) longdom.org |

| Derivatization Agent | None (direct analysis) | 9-fluorenylmethyl chloroformate (FMOC-Cl) longdom.org |

| Detection | UV | UV at 265 nm longdom.org |

| Outcome | Baseline resolution of D- and L-cysteine enantiomers. | Separation of the derivatized cysteine from other amino acids and impurities. longdom.org |

Ion-Exchange Chromatography (IEC) is a cornerstone method for the quantitative analysis of amino acids. creative-proteomics.com The technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. creative-proteomics.com For analysis, D-cysteine is typically oxidized to the more stable cysteic acid prior to or during the process. europa.eunih.gov

Because amino acids are not directly visible, post-column derivatization is required. The separated amino acids are mixed with a reagent that produces a colored or fluorescent compound. altabioscience.com The most common reagent is ninhydrin (B49086), which reacts with primary amines to form a deep purple product (Ruhemann's purple) that can be quantified by a photometric detector at 570 nm. europa.eualtabioscience.com For higher sensitivity, fluorescent reagents like o-phthaldialdehyde (OPA) can be used, which react with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. europa.eunih.gov

Table 2: Principles of IEC for Amino Acid Analysis

| Step | Description |

|---|---|

| 1. Sample Preparation | The protein or sample is hydrolyzed to release free amino acids. Cysteine is often oxidized to cysteic acid using performic acid to ensure stability and quantitative recovery. europa.eunih.gov |

| 2. Separation | The amino acid mixture is loaded onto a cation-exchange column. A carefully controlled pH and ionic strength gradient is used to elute the amino acids based on their differing charge characteristics. europa.eu |

| 3. Post-Column Derivatization | The column effluent is continuously mixed with a reagent (e.g., ninhydrin or OPA). europa.eu |

| 4. Detection | The resulting colored (ninhydrin) or fluorescent (OPA) derivatives pass through a detector. The signal intensity is proportional to the concentration of each amino acid. europa.eualtabioscience.com |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method often used for qualitative identification and as a preliminary purity assessment. youtube.com For D-cysteine hydrochloride monohydrate, a manufacturer might specify a purity of ≥98% by TLC. sigmaaldrich.com

In this technique, the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel or cellulose. reachdevices.com The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. Separation occurs based on the differential affinity of the compound for the stationary and mobile phases. After development, the plate is dried, and the spots are visualized, commonly by spraying with a ninhydrin solution and heating, which produces colored spots for each amino acid. youtube.comorientjchem.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. reachdevices.com

Table 3: Example TLC System for Cysteine Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel G nih.gov |

| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1 by volume) reachdevices.com |

| Visualization | 1% 4-dimethylaminobenzaldehyde spray followed by 0.4% Isatin spray and heating at 110°C. orientjchem.org |

| Result | Cysteine produces a characteristic yellowish-green spot. orientjchem.org |

| Typical Rf Value | 0.37 (on silica) reachdevices.com |

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about the molecular structure of D-Cysteine hydrochloride monohydrate. These techniques probe the interaction of the molecule with electromagnetic radiation to confirm its identity and elucidate its atomic arrangement.

Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting spectrum is a unique molecular fingerprint. researchgate.net

For D-Cysteine hydrochloride monohydrate, the FTIR spectrum confirms the presence of the key functional groups: the ammonium (B1175870) group (-NH3+), the carboxyl group (-COOH), the thiol group (S-H), and the water of hydration (H2O). researchgate.net The presence of the hydrochloride salt is evident in the protonation of the amine to an ammonium group and the protonated state of the carboxylic acid. The broad absorption bands associated with O-H and N-H stretching are indicative of extensive hydrogen bonding within the crystal structure. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for L-Cysteine Hydrochloride Monohydrate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3434 | O-H stretching | Water of hydration (H₂O) |

| 2500-3200 (broad) | N-H stretching | Ammonium (-NH₃⁺) |

| ~2565 | S-H stretching | Thiol (-SH) |

| ~1735 | C=O stretching | Carboxylic acid (-COOH) |

| ~1580 | N-H bending (asymmetric) | Ammonium (-NH₃⁺) |

| ~1232 | C-O stretching | Carboxylic acid (-COOH) |

Note: As enantiomers, D- and L-Cysteine hydrochloride monohydrate have identical FTIR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the precise molecular structure of an organic compound. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the position of the signal (chemical shift, δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For D-Cysteine hydrochloride monohydrate, the spectrum typically shows distinct signals for the α-proton (CH), the two β-protons (CH₂), and exchangeable protons from the ammonium, carboxyl, and thiol groups. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. A signal appears for each chemically distinct carbon atom, with its chemical shift indicating its functional group type (e.g., carbonyl, α-carbon, β-carbon). nih.govresearchgate.net

Table 5: Typical ¹H and ¹³C NMR Chemical Shifts for Cysteine Hydrochloride in D₂O

| Nucleus | Atom | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| ¹H NMR | α-CH | ~4.35 | Triplet (t) |

| β-CH₂ | ~3.15 | Doublet (d) | |

| ¹³C NMR | Carbonyl (C=O) | ~171-172 | - |

| α-Carbon (CH) | ~54-55 | - | |

| β-Carbon (CH₂) | ~25-26 | - |

Note: Data is derived from spectra of the L-enantiomer or DL-mixture in D₂O, where labile protons (NH₃⁺, COOH, SH, H₂O) are exchanged for deuterium (B1214612) and are often not observed. chemicalbook.comresearchgate.net The chemical shifts for the D-enantiomer are identical.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of D-cysteine hydrochloride monohydrate. In this process, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular weight of D-cysteine hydrochloride monohydrate is 175.64 g/mol . nih.govchemicalbook.com When analyzed by mass spectrometry, typically using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule of D-cysteine, [M+H]⁺, is observed. The monoisotopic mass of the D-cysteine molecule (C₃H₇NO₂S) is approximately 121.02 Da. The mass of the hydrochloride and water components are typically not observed as part of the primary ion in ESI, as the analysis is usually performed on the core molecule in solution.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment the parent ion, providing insights into its structure. The fragmentation of protonated cysteine primarily involves the cleavage of the disulfide bond (if oxidized to cystine), the carbon-sulfur (C-S) bond, and losses of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govmdpi.com The fragmentation pattern helps to confirm the identity of the amino acid. For instance, a common fragmentation pathway for protonated cysteine involves the loss of the carboxyl group (as H₂O + CO) and the cleavage of the C-S bond. mdpi.comresearchgate.net

Table 1: Theoretical Mass-to-Charge Ratios (m/z) of D-Cysteine and Potential Fragments

| Ion | Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₃H₈NO₂S⁺ | 122.03 | Protonated D-Cysteine |

| [M+H - H₂O]⁺ | C₃H₆NOS⁺ | 104.02 | Loss of Water |

| [M+H - (CO+H₂O)]⁺ | C₂H₆NS⁺ | 76.02 | Loss of Formic Acid (HCOOH) or sequential loss of CO and H₂O |

| [M+H - NH₃]⁺ | C₃H₅O₂S⁺ | 105.00 | Loss of Ammonia |

This table is generated based on the molecular structure and common fragmentation patterns of amino acids.

Optical Rotation Measurement for Enantiomeric Purity Assessment

Optical rotation measurement, or polarimetry, is a critical technique for assessing the enantiomeric purity of chiral compounds like D-cysteine hydrochloride monohydrate. Chiral molecules have the ability to rotate the plane of plane-polarized light. libretexts.org Enantiomers, which are non-superimposable mirror images of each other (like D-cysteine and L-cysteine), rotate light by an equal magnitude but in opposite directions. libretexts.org The D-enantiomer is dextrorotatory if it rotates light to the right (clockwise, denoted by "+") and levorotatory if it rotates light to the left (counter-clockwise, denoted by "-").

The specific rotation, [α], is a fundamental physical property of a chiral substance and is defined as the observed rotation under specific conditions of concentration, path length, temperature, and wavelength of light. libretexts.org For D-cysteine hydrochloride monohydrate, a negative specific rotation value is expected, distinguishing it from its L-enantiomer, which exhibits a positive value. uspbpep.comthermofisher.com By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, the enantiomeric purity can be determined. An optically pure sample of D-cysteine hydrochloride monohydrate will show a specific rotation within the established range, whereas the presence of the L-enantiomer would cause the value to deviate towards the positive.

Table 2: Specific Rotation Values for Cysteine Hydrochloride Enantiomers

| Compound | Specific Rotation [α] | Conditions |

|---|---|---|

| D-Cysteine Hydrochloride Monohydrate | -3.5° to -7.0° | c = 5 in 5N HCl thermofisher.com |

| L-Cysteine Hydrochloride Monohydrate | +5.7° to +6.8° | 80 mg/mL in 6 N HCl uspbpep.comthermofisher.com |

Titrimetric Analysis for Assay Determination

Titrimetric analysis is a quantitative chemical method used to determine the concentration of an analyte, which in this case is used to ascertain the purity or assay of D-cysteine hydrochloride monohydrate. A common and officially recognized method is iodometric titration. uspbpep.com

This method leverages the reducing property of the thiol group (-SH) in the cysteine molecule. The procedure involves dissolving a precisely weighed sample of cysteine hydrochloride in water. uspbpep.com An excess of a standard iodine solution (0.1 N) is added, along with potassium iodide and hydrochloric acid. uspbpep.com The iodine oxidizes the thiol group of the cysteine. The reaction mixture is allowed to stand in the dark to ensure the reaction goes to completion. uspbpep.com

Following the oxidation, the excess, unreacted iodine is determined by titrating it with a standard solution of sodium thiosulfate (B1220275) (0.1 N). uspbpep.com A starch indicator is typically added near the endpoint, which turns from blue-black to colorless, signaling that all the excess iodine has been consumed by the thiosulfate. uspbpep.com A blank determination is performed under the same conditions without the cysteine sample to account for any potential side reactions. The assay of D-cysteine hydrochloride monohydrate is then calculated based on the amount of iodine consumed in the reaction. Other titrimetric methods, such as compleximetric titration with copper chloride, have also been reported. zobodat.at

Table 3: Example of Iodometric Titration Parameters (based on USP for L-enantiomer)

| Parameter | Specification |

|---|---|

| Titrant for back-titration | 0.1 N Sodium Thiosulfate uspbpep.com |

| Oxidizing Agent | 0.1 N Iodine uspbpep.com |

| Indicator | Starch TS uspbpep.com |

| Equivalence | 1 mL of 0.1 N Sodium Thiosulfate is equivalent to 15.76 mg of C₃H₇NO₂S·HCl uspbpep.com |

| Typical Assay Range | 98.5% to 101.5% (on dried basis) uspbpep.com |

X-ray Crystallography for Crystal Structure Determination

The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be deduced, revealing the complete crystal structure.

Studies on the enantiomeric form, L-cysteine hydrochloride monohydrate, have shown that it crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. researchgate.net This space group is characteristic of many chiral molecules. The crystal structure consists of cysteine molecules, chloride ions, and water molecules held together by a network of hydrogen bonds. As enantiomers, D-cysteine hydrochloride monohydrate is expected to crystallize in a mirror-image relationship to its L-counterpart, likely in the same crystal system but with a different enantiomorphic space group or with inverted coordinates.

Table 4: Crystallographic Data for L-Cysteine Hydrochloride Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic researchgate.net |

| Space Group | P2₁2₁2₁ researchgate.net |

| Unit Cell Dimension (a) | 5.4588 Å researchgate.net |

| Unit Cell Dimension (b) | 7.1570 Å researchgate.net |

| Unit Cell Dimension (c) | 19.389 Å researchgate.net |

Note: Data presented is for the L-enantiomer, which serves as a reference for the crystallographic properties of the D-enantiomer.

Biochemical and Cellular Research on D Cysteine Hydrochloride Monohydrate

Roles in Cellular Metabolism and Signaling Pathways

D-Cysteine, the D-enantiomer of the sulfur-containing amino acid cysteine, is increasingly recognized as a significant signaling molecule in mammalian systems. Research has elucidated its specific roles in critical cellular processes, distinct from its more abundant L-isoform. These functions include influencing antioxidant defenses, modulating redox-sensitive pathways, generating the gaseous transmitter hydrogen sulfide (B99878) (H₂S), and regulating cell proliferation in the developing brain.

While L-cysteine is the direct rate-limiting substrate for the synthesis of the critical intracellular antioxidant glutathione (B108866) (GSH), D-cysteine plays an indirect yet significant role in maintaining cellular GSH levels and protecting against specific forms of oxidative cell death. nih.govnih.gov Glutathione, a tripeptide, is essential for detoxifying reactive oxygen species (ROS) and serves as a cofactor for enzymes like glutathione peroxidase 4 (Gpx4), which is crucial for reducing lipid hydroperoxides. nih.gov

Research has shown that under conditions where the cellular uptake of cystine (the oxidized dimer of cysteine) is impaired, D-cysteine supplementation can help sustain intracellular cysteine and GSH levels. nih.gov This effect is not because D-cysteine is a direct precursor for GSH, but rather because its presence stimulates the uptake of L-cysteine, which is then used for glutathione synthesis. nih.gov By indirectly increasing the availability of L-cysteine, D-cysteine supplementation has been demonstrated to protect cells from ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.gov This protective, anti-ferroptotic effect is diminished when GSH synthesis is blocked, confirming that D-cysteine's antioxidant implications in this context are dependent on its ability to support the glutathione system. nih.gov

D-cysteine actively participates in the modulation of cellular redox balance and responses to oxidative stress, primarily through its role as a substrate for hydrogen sulfide (H₂S) production. frontiersin.orgnih.gov The thiol group of cysteine residues is a primary target for redox modifications, making cysteine-containing molecules central to sensing and responding to oxidative changes in the cellular environment. nih.gov

D-cysteine has been shown to protect cerebellar neurons from oxidative stress more effectively than L-cysteine. frontiersin.orgnih.gov This protective effect is largely attributed to the H₂S generated from D-cysteine. H₂S itself is a potent antioxidant and signaling molecule that can scavenge reactive oxygen species and support endogenous antioxidant systems, including the recovery and enhancement of glutathione levels. frontiersin.orgscispace.com The administration of D-cysteine can, therefore, provide a therapeutic strategy to protect specific tissues, such as the kidney and brain, from ischemia-reperfusion injury, a condition characterized by a surge in oxidative stress. frontiersin.orgnih.gov

A pivotal role for D-cysteine in cellular signaling is its function as a substrate for a distinct pathway of hydrogen sulfide (H₂S) production. researchgate.netnih.gov H₂S is now recognized as the third gasotransmitter, alongside nitric oxide and carbon monoxide, involved in regulating vascular tone, neurotransmission, and inflammatory processes. nih.gov While the primary pathways for H₂S generation utilize L-cysteine, the D-cysteine pathway provides an alternative and tissue-specific mechanism for producing this critical signaling molecule. nih.govresearchgate.net

The generation of H₂S from D-cysteine involves a two-step enzymatic process that is distinct from the L-cysteine pathways catalyzed by cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). researchgate.netnih.gov

D-amino acid oxidase (DAO) : This peroxisomal enzyme first acts on D-cysteine to produce 3-mercaptopyruvate (B1229277) (3MP). scispace.comresearchgate.netnih.gov

3-mercaptopyruvate sulfurtransferase (3MST) : Subsequently, 3MST, which is primarily located in the mitochondria, utilizes the 3MP generated by DAO to produce H₂S. researchgate.netnih.gov

This pathway's functionality relies on the close proximity and metabolic exchange between peroxisomes and mitochondria. frontiersin.orgnih.gov Key differences distinguish this pathway from those utilizing L-cysteine, as detailed in the table below. frontiersin.orgnih.gov

| Feature | H₂S Production from D-Cysteine | H₂S Production from L-Cysteine |

|---|---|---|

| Key Enzymes | D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) |

| Optimal pH | Neutral (pH 7.4) | Alkaline |

| Cofactor Dependency | Pyridoxal 5'-phosphate (PLP)-Independent | Pyridoxal 5'-phosphate (PLP)-Dependent |

| Cellular Location | Peroxisomes (DAO) and Mitochondria (3MST) | Cytosol (CBS, CSE) |

The enzymatic machinery required for H₂S production from D-cysteine, particularly the presence of D-amino acid oxidase (DAO), is not uniformly distributed throughout the body. Significant DAO activity is found in specific tissues, most notably the kidney and the cerebellum. nih.govnih.gov Consequently, D-cysteine acts as an effective and tissue-specific H₂S donor in these locations. nih.gov This specificity is therapeutically advantageous, as systemically administered D-cysteine can be preferentially converted to H₂S in these target organs, offering protection against conditions like ischemia-reperfusion injury with greater efficacy and potentially fewer off-target effects compared to L-cysteine. frontiersin.orgnih.gov For instance, research in rat jejunum also confirms the presence of DAO and its ability to generate H₂S from D-cysteine. nih.gov

Endogenous D-cysteine plays a crucial physiological role in regulating the development of the mammalian brain. nih.govnih.gov Studies have found that D-cysteine is highly enriched in the embryonic mouse brain compared to the adult brain. biorxiv.orgbiorxiv.org Its specific function is to act as an endogenous regulator of neural progenitor cell (NPC) dynamics. nih.govnih.gov

Research demonstrates that D-cysteine significantly reduces the proliferation of cultured mouse embryonic NPCs by approximately 50%. biorxiv.orgbiorxiv.orgresearchgate.net This anti-proliferative effect is highly specific to D-cysteine and is not observed with either L-cysteine or another D-amino acid, D-serine. nih.govnih.gov The mechanism underlying this action involves the modulation of the Akt-FoxO signaling axis. D-cysteine mediates its effect through the activation of the transcription factors FoxO1 and FoxO3a, which are known regulators of cell proliferation and fate. nih.govnih.govbiorxiv.org This selective influence on NPC proliferation is critical for proper brain development, as its absence can lead to cortical overgrowth and abnormal layering. nih.gov

| Compound | Effect on Neural Progenitor Cell Proliferation | Mediating Factors |

|---|---|---|

| D-Cysteine | Reduces proliferation by ~50% | FoxO1, FoxO3a |

| L-Cysteine | No significant effect | Not applicable |

| D-Serine | No significant effect | Not applicable |

Interactions with Protein Kinase C and MARCKS Protein

Research has identified the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) as a putative binding partner for D-cysteine. nih.govnih.gov An unbiased screen for D-cysteine-binding proteins in embryonic neural progenitor cells using a D-cysteine-specific antibody followed by mass spectrometry successfully identified MARCKS. nih.govnih.gov This suggests a potential direct interaction between D-cysteine and this key protein.

MARCKS is a primary substrate for Protein Kinase C (PKC), and its phosphorylation by PKC is a critical event in various cellular processes, including the regulation of cytoskeletal structure and cell differentiation. nih.gov The phosphorylation of MARCKS by PKCα leads to its translocation from the membrane to the cytosol, which in turn promotes its proteolysis by calpains. nih.gov While the binding of D-cysteine to MARCKS has been reported, the direct influence of this interaction on the phosphorylation of MARCKS by Protein Kinase C has not yet been fully elucidated. Further investigation is required to determine how D-cysteine hydrochloride monohydrate may modulate the intricate relationship between PKC and the MARCKS protein.

| Molecule | Interaction | Method of Identification | Potential Significance |

|---|---|---|---|

| D-Cysteine | Putative binding partner | Immunoprecipitation with a D-cysteine–specific antibody followed by mass spectrometry | May influence the function of MARCKS in cellular processes. |

| MARCKS Protein | Substrate for Protein Kinase C | Biochemical assays | Phosphorylation by PKC regulates its cellular localization and function. |

Activation of Nrf2 Pathway

D-cysteine has been shown to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress. The activation of Nrf2 by D-cysteine is thought to be mediated by its metabolic conversion to hydrogen sulfide (H₂S).

Studies have demonstrated that long-term administration of D-cysteine in mice leads to an increased amount of Nrf2 in the cerebellum. This suggests that D-cysteine can upregulate the expression of this transcription factor. The activation of Nrf2 is believed to be a crucial component of the cytoprotective effects observed with D-cysteine administration.

| Study Focus | Key Findings | Proposed Mechanism |

|---|---|---|

| In vivo effects of long-term D-cysteine administration | Significantly increased levels of Nrf2 in the mouse cerebellum. | D-cysteine is metabolized to produce hydrogen sulfide, which in turn activates the Nrf2 pathway. |

| Cellular response to D-cysteine | Activation of Nrf2-mediated antioxidant and anti-inflammatory responses. | Hydrogen sulfide may modify cysteine residues on Keap1, a negative regulator of Nrf2, leading to Nrf2 activation. |

Influence on Amino Acid Homeostasis and Protein Synthesis

While L-cysteine is a well-known constituent of proteins and plays a crucial role in their synthesis and structure, the specific influence of D-cysteine hydrochloride monohydrate on amino acid homeostasis and protein synthesis is not extensively documented in the available scientific literature. wikipedia.org L-cysteine is incorporated into polypeptide chains during translation, and its thiol group is vital for the formation of disulfide bonds that stabilize protein structure. wikipedia.org

D-amino acids are generally not incorporated into proteins during ribosomal synthesis in eukaryotes. Therefore, it is unlikely that D-cysteine directly participates in protein synthesis in the same manner as its L-enantiomer. However, its presence could potentially influence the intracellular pool of amino acids and indirectly affect protein synthesis rates, but specific research on this topic is limited. D-cysteine is primarily recognized for its role as a signaling molecule in the nervous system and as a precursor for hydrogen sulfide production. wikipedia.org

Enzymatic Interactions and Activity Modulation

Inhibition of D-Cysteine Desulfhydrase

The available scientific literature indicates that D-cysteine is a substrate for the enzyme D-cysteine desulfhydrase (EC 4.4.1.15), rather than an inhibitor. ontosight.aiwikipedia.orgnih.govnih.gov This enzyme catalyzes the degradation of D-cysteine into pyruvate, ammonia (B1221849), and hydrogen sulfide. ontosight.aiwikipedia.orgnih.gov

The catalytic activity of D-cysteine desulfhydrase on D-cysteine is a key step in the metabolism of this amino acid in various organisms. ontosight.ai Research on the enzyme from different sources, including Escherichia coli and Arabidopsis thaliana, has focused on its purification, characterization, and physiological role in D-cysteine degradation. nih.gov There is no evidence in the reviewed literature to suggest that D-cysteine hydrochloride monohydrate acts as an inhibitor of D-cysteine desulfhydrase. Any potential feedback inhibition mechanisms at high substrate concentrations have not been a primary focus of the available studies.

Impact on Glutamatergic Receptors (e.g., NMDA Antagonism)

The interaction of D-cysteine with N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors, is complex. While some D-amino acids, such as D-serine, are potent co-agonists at the NMDA receptor's glycine (B1666218) binding site, D-cysteine exhibits a significantly lower affinity for this site.

However, D-cysteine can indirectly modulate NMDA receptor activity through the production of hydrogen sulfide (H₂S). mdpi.com H₂S has been shown to potentiate NMDA receptor-mediated currents, which would be an agonistic or positive modulatory effect rather than an antagonistic one. Therefore, based on current research, D-cysteine hydrochloride monohydrate is not considered a direct NMDA receptor antagonist. Its primary influence on glutamatergic signaling appears to be indirect, through the actions of its metabolic product, H₂S.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors and Toll-Like Receptor 4

Currently, there is a lack of direct scientific evidence from the reviewed search results to suggest that D-cysteine hydrochloride monohydrate directly modulates the function of nicotinic acetylcholine receptors (nAChRs) or Toll-Like Receptor 4 (TLR4).

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are subject to allosteric modulation by various compounds. nih.govmdpi.comnih.govnih.gov However, no studies were found that specifically investigated D-cysteine hydrochloride monohydrate as a modulator of these receptors.

Similarly, Toll-Like Receptor 4 is a key component of the innate immune system that recognizes pathogen-associated molecular patterns. nih.govnih.govfrontiersin.orgyoutube.comyoutube.com While cysteine residues within TLR4 or its associated proteins can be important for signaling, there is no direct evidence to indicate that D-cysteine hydrochloride monohydrate acts as a modulator of the TLR4 signaling pathway. nih.gov

Potentiation of Nitric Oxide Production

Contrary to inhibiting nitric oxide (NO) production, research indicates that D-cysteine can facilitate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing nitric oxide. A study investigating the effects of various antioxidants on interleukin-1β–induced nitric oxide synthase found that the potentiating effect of N-acetyl-l-cysteine on nitrite (B80452) production and iNOS expression was mimicked by its enantiomers, L-cysteine and D-cysteine. ahajournals.org This suggests that D-cysteine, rather than acting as an inhibitor, may serve as a reducing agent that facilitates the induction of iNOS through a reduction/oxidation-sensitive signaling pathway, specifically one involving the potentiation of p44/42 mitogen-activated protein kinases (MAPKs). ahajournals.org

This role appears linked to the broader interactions between reactive oxygen species (ROS), nitric oxide, and hydrogen sulfide (H₂S), a signaling molecule that can be produced from D-cysteine. d-nb.infonih.gov The interplay is complex, with NO itself capable of inhibiting NADPH oxidase through the S-nitrosylation of cysteine residues on the enzyme. nih.gov However, the direct action of D-cysteine observed in the context of iNOS induction points towards a pro-NO role under specific inflammatory conditions. ahajournals.org

Cell Culture Applications

While many amino acids are used in cell culture to support growth, research has identified a specific regulatory role for D-cysteine hydrochloride monohydrate that involves the inhibition of proliferation in certain cell types. In studies using cultured mouse embryonic neural progenitor cells (NPCs), D-cysteine was found to be a negative regulator of cell proliferation. nih.govnih.gov

Treatment of these cells with D-cysteine resulted in a significant reduction in proliferation by approximately 50%. nih.govnih.govbiorxiv.org This effect was specific to the D-enantiomer, as it was not observed with either L-cysteine or another D-amino acid, D-serine. nih.gov The antiproliferative effect is mediated by the transcription factors FoxO1 and FoxO3a. nih.gov This research highlights D-cysteine's role not as a general promoter of cell viability, but as a specific signaling molecule involved in cellular homeostasis and development in the mammalian brain. nih.govresearchgate.net

| Treatment Group | Proliferation (% of Control) | Key Finding | Source(s) |

| Control (Saline) | 100% | Baseline proliferation rate of neural progenitor cells. | nih.gov |

| D-Cysteine (1 mM) | ~50% | Significantly reduces NPC proliferation. | nih.govnih.govbiorxiv.org |

| L-Cysteine (1 mM) | No significant change | The inhibitory effect is specific to the D-isomer. | nih.gov |

| D-Serine (1 mM) | No significant change | The effect is not a general property of D-amino acids. | nih.gov |

This table summarizes the reported effects of D-cysteine on the proliferation of cultured mouse embryonic neural progenitor cells.

Cysteine is an important component of various specialized cell culture media, most notably in synthetic complete (SC) or "dropout" media used for yeast genetics. These media are formulated with a specific mixture of amino acids, vitamins, and a nitrogen base, but they strategically omit one or more essential components. usbio.netmybiosource.com This formulation allows for the selection of yeast cells that have been successfully transformed with a plasmid carrying the gene that complements the auxotrophic mutation, enabling them to grow on the "dropout" medium.

While formulation documents typically list "cysteine" without specifying the stereoisomer, the biologically conventional form used in cell culture is L-cysteine. mpbio.com D-amino acids are generally not metabolized by yeast or mammalian cells in the same way as their L-counterparts. Therefore, D-cysteine hydrochloride monohydrate is not a standard component of these specialized media, where the goal is to provide essential nutrients for growth.

Below is an example formulation for a synthetic complete (SC) media supplement, where specific components would be omitted to create a "dropout" version.

| Component | Amount per Liter of Medium (mg) | Component | Amount per Liter of Medium (mg) |

| Adenine | 18 | Leucine | 380 |

| Alanine | 76 | Lysine | 76 |

| Arginine | 76 | Methionine | 76 |

| Asparagine | 76 | Phenylalanine | 76 |

| Aspartic acid | 76 | Serine | 76 |

| Cysteine | 76 | Threonine | 76 |

| Glutamic acid | 76 | Tryptophan | 76 |

| Glycine | 76 | Tyrosine | 76 |

| Histidine | 76 | Uracil | 76 |

| myo-Inositol | 76 | Valine | 76 |

| Isoleucine | 76 | p-Aminobenzoic acid | 8 |

This table shows a typical composition of a yeast synthetic drop-out media supplement based on published formulations. The isomer for the amino acids is conventionally the L-form.

Pharmacological and Biomedical Research Applications of D Cysteine Hydrochloride Monohydrate

Therapeutic Investigations

D-Cysteine hydrochloride monohydrate, a derivative of the amino acid cysteine, is the subject of ongoing research for its potential therapeutic applications across a range of biomedical fields. nbinno.com Scientific investigations are exploring its role in neuroprotection and as an antibacterial agent, with studies delving into its mechanisms of action at the cellular and molecular levels.

Neuroprotective Effects and Reduction of Oxidative Stress in Neural Tissues

Research has highlighted the neuroprotective potential of cysteine derivatives, which is largely attributed to their ability to counteract oxidative stress. chemimpex.comnih.gov Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of various neurodegenerative diseases. nih.gov

The neuroprotective effects of cysteine are closely linked to the endogenous production of hydrogen sulfide (B99878) (H₂S). frontiersin.org In the central nervous system, L-cysteine can be catalyzed by the enzyme cystathionine-β-synthase (CBS) to produce H₂S. frontiersin.org This gaseous signaling molecule has been shown to exert cytoprotective effects, including anti-apoptotic, antioxidant, and anti-inflammatory actions. frontiersin.org Studies have demonstrated that H₂S can protect neurons from oxidative stress-induced injury. frontiersin.org

Furthermore, D-cysteine is metabolized by D-amino acid oxidase (DAO), leading to the generation of hydrogen sulfide. nih.gov This pathway is considered a key mechanism through which D-cysteine exerts its therapeutic effects. The antioxidant properties of D-cysteine also stem from its role as a precursor for the synthesis of glutathione (B108866), a major antioxidant in the body. chemimpex.com By bolstering glutathione levels, D-cysteine can help mitigate oxidative damage in neural tissues. nih.gov

Potential in Neurodegenerative Diseases (e.g., Spinocerebellar Ataxia)

Spinocerebellar ataxia (SCA) is a group of inherited neurodegenerative disorders characterized by progressive ataxia and cerebellar atrophy. nih.gov Recent studies have pointed to the therapeutic potential of D-cysteine in preclinical models of SCA. nih.govnih.gov The underlying mechanism is thought to involve the production of hydrogen sulfide, which has been shown to enhance the dendritic growth of Purkinje cells, a type of neuron in the cerebellum that is affected in SCA. nih.gov

A key pathological feature of several types of SCA is the impairment of dendritic development in Purkinje cells. nih.govelifesciences.orgelifesciences.org Dendrites are the branched projections of a neuron that receive signals from other neurons. In vitro studies have shown that D-cysteine can significantly ameliorate the impaired dendritic development observed in primary cultured Purkinje cells expressing mutant proteins responsible for SCA1, SCA3, and SCA21. nih.gov This suggests that D-cysteine may help restore the normal structure and function of these crucial neurons. nih.gov

Building on the promising in vitro findings, research in animal models of SCA has demonstrated the potential of D-cysteine to slow the progression of motor dysfunction. nih.gov In a mouse model of SCA1, long-term treatment with D-cysteine was found to significantly inhibit the progression of motor deficits. nih.gov This suggests that D-cysteine could potentially translate into a therapeutic strategy for preserving motor function in individuals with SCA.

Further investigation into the mechanisms of D-cysteine's action in SCA models has revealed its ability to prevent the reduction of metabotropic glutamate (B1630785) receptor 1 (mGluR1) and glial activation. nih.gov mGluR1 is a receptor that plays a crucial role in cerebellar function, and its reduction is a known pathological hallmark of SCA. Glial cells, when activated, can contribute to neuroinflammation and neuronal damage. By preventing both of these pathological changes, D-cysteine appears to address key aspects of SCA pathology at the cellular level. nih.gov

Table 1: Effects of D-Cysteine in Spinocerebellar Ataxia (SCA) Models

| Finding | Model System | Observed Effect of D-Cysteine | Reference |

|---|---|---|---|

| Amelioration of Impaired Dendritic Development | Primary cultured Purkinje cells expressing SCA1, SCA3, and SCA21 mutant proteins | Significantly ameliorated impaired dendritic development | nih.gov |

| Inhibition of Motor Dysfunction Progression | In vivo SCA1 mouse model | Significantly inhibited the progression of motor dysfunction | nih.gov |

| Prevention of mGluR1 Reduction | In vivo SCA1 mouse model | Prevented the reduction of mGluR1 | nih.gov |

| Prevention of Glial Activation | In vivo SCA1 mouse model | Prevented glial activation at the early stage after the onset of motor dysfunction | nih.gov |

Antibacterial Agent Properties and Mechanisms

In addition to its neuroprotective potential, D-cysteine has demonstrated promising antibacterial properties. mdpi.com Research has explored its ability to act synergistically with existing antibiotics and to inhibit the formation of bacterial biofilms. mdpi.comnih.gov

One of the key mechanisms underlying the antibacterial action of cysteine is its ability to potentiate the effects of bactericidal antibiotics against Gram-negative bacterial persisters. nih.gov Persister cells are a subpopulation of bacteria that are tolerant to antibiotics and can cause recurrent infections. Mechanistic studies have shown that cysteine can accelerate the bacterial tricarboxylic acid (TCA) cycle, promoting bacterial respiration and the production of reactive oxygen species (ROS). nih.gov This metabolic shift re-sensitizes the persister bacteria to the killing effects of antibiotics. nih.gov

Furthermore, D-cysteine has been incorporated into antibacterial coatings. mdpi.com In one study, a superhydrophobic coating functionalized with D-cysteine exhibited a multi-action antibacterial property. mdpi.com This was attributed to the synergistic effect of the anti-adhesion properties of the superhydrophobic surface, the bactericidal ability of nano-silver ions incorporated into the coating, and the biofilm inhibition property of D-cysteine. mdpi.com By inhibiting biofilm formation, D-cysteine helps to prevent the attachment and aggregation of bacterial cells, thereby reducing the risk of infection. mdpi.com

Table 2: Antibacterial Mechanisms of Cysteine

| Mechanism | Description | Effect | Reference |

|---|---|---|---|

| Potentiation of Antibiotics | Accelerates bacterial TCA cycle, promotes respiration and ROS production. | Re-sensitizes bacterial persisters to bactericidal antibiotics. | nih.gov |

| Biofilm Inhibition | Alleviates the attachment and aggregation of bacterial cells. | Reduces bacterial adhesion and biofilm formation on surfaces. | mdpi.com |

Inhibition of Bacterial Growth (e.g., Escherichia coli, Streptococcus mutans, Streptococcus sanguinis)

D-Cysteine has demonstrated notable capabilities in inhibiting the growth of various bacterial species. Research has shown that cysteine can impede the growth of Escherichia coli by affecting isoleucine biosynthesis. nih.gov Specifically, cysteine acts as an inhibitor of threonine deaminase, a key enzyme in the isoleucine synthesis pathway. nih.gov This inhibition can be overcome by supplementing the growth medium with branched-chain amino acids like isoleucine, leucine, and valine. nih.gov

In the context of oral microbiology, D-Cysteine has been studied for its effects on bacteria responsible for dental caries, such as Streptococcus mutans and Streptococcus sanguinis. nih.gov Studies have found that D-Cysteine can inhibit the growth of S. mutans at concentrations of 40 mM and 60 mM. nih.gov Its effect on S. sanguinis is more nuanced; at 40 mM, it initially inhibits growth, but the bacteria may recover over time, while at 60 mM, it slows growth to some extent. nih.gov This selective inhibition highlights its potential for altering the microbial balance in oral biofilms.

Table 1: Effect of D-Cysteine on Bacterial Growth

| Bacterial Species | Findings | Reference |

|---|---|---|

| Escherichia coli | Cysteine inhibits growth by targeting the enzyme threonine deaminase, which is involved in isoleucine biosynthesis. | nih.gov |

| Streptococcus mutans | D-Cysteine inhibits growth at concentrations of 40 mM and 60 mM. | nih.gov |

| Streptococcus sanguinis | D-Cysteine at 40 mM initially inhibits growth, with potential for recovery. At 60 mM, it slows down the growth rate. | nih.gov |

Antivirulence Activity against Biofilm Formation

Beyond direct growth inhibition, D-Cysteine exhibits significant antivirulence activity by disrupting biofilm formation, a key factor in the pathogenicity of many bacteria. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antimicrobial agents and host immune responses. mdpi.com

Research on dual-species biofilms of S. mutans and S. sanguinis, which are major components of dental plaque, has revealed that D-Cysteine can significantly inhibit biofilm formation. nih.gov Treatment with D-Cysteine leads to a reduction in the metabolic activity and lactic acid production of these dual-species biofilms. nih.gov Furthermore, it decreases the synthesis of extracellular polysaccharides (EPS), which are crucial components of the biofilm matrix. nih.gov By inhibiting these cariogenic virulence factors, D-Cysteine can shift the composition of the biofilm towards a less pathogenic state. nih.gov The ability of D-amino acids, including D-Cysteine, to inhibit and disperse biofilms is a growing area of research, with potential applications in preventing biofilm formation in medical settings, such as on dental unit waterlines. nih.gov The mechanism is thought to involve the modulation of the peptidoglycan structure in the bacterial cell wall. nih.gov

Roles in Immune Function Enhancement

Research into the immunological effects of cysteine has primarily focused on its L-enantiomer, L-Cysteine, and its derivatives, such as N-acetyl-l-cysteine (NAC). nih.gov L-Cysteine is a precursor for the synthesis of glutathione, a critical antioxidant that plays a fundamental role in protecting the body against oxidative stress. nih.gov This antioxidant capability is central to its role in immune function. Studies have reported that L-Cysteine can regulate the activity of the immune system by influencing the production of effector molecules like the cytokine IL-17. nih.gov NAC, a precursor to L-Cysteine, has shown potential in improving transplant-free survival in patients with acute liver failure by acting as a scavenger of free radicals. nih.gov While D-cysteine is known to be endogenously present in the brain and plays roles in neural development, its specific functions in enhancing the immune system are less characterized compared to its L-counterpart. nih.govnih.gov

Research on Genetic Disorders Related to Cysteine Metabolism

Cysteine metabolism is a critical biochemical pathway, and genetic defects in the enzymes involved can lead to severe inherited disorders. youtube.comyoutube.com Research into these conditions provides insight into the vital roles of cysteine and its metabolic pathways. Two notable disorders are homocystinuria and cystinuria.

Homocystinuria: This is a genetic disease often caused by a deficiency in the enzyme cystathionine (B15957) beta-synthase, which is essential for the conversion of homocysteine to cystathionine, a step in the synthesis of cysteine from methionine. youtube.com The resulting accumulation of homocysteine can lead to a range of severe symptoms, including skeletal abnormalities, intellectual disabilities, dislocation of the eye lens (ectopia lentis), and vascular disease leading to thrombosis. youtube.com

Cystinuria: This is an unrelated genetic disorder characterized by the inability of the kidneys to properly reabsorb cysteine and other amino acids like lysine, ornithine, and arginine from the urine. youtube.com The accumulation and low solubility of cysteine in urine lead to the formation of kidney stones (renal calculi), which can cause pain, infection, and kidney damage. youtube.comyoutube.com

Understanding the metabolic pathways involving cysteine is crucial for diagnosing and developing potential treatments for these debilitating genetic conditions. youtube.com

Table 2: Genetic Disorders of Cysteine Metabolism

| Disorder | Defective Process | Key Clinical Features | Reference |

|---|---|---|---|

| Homocystinuria | Deficiency in cystathionine beta-synthase, leading to impaired conversion of homocysteine to cysteine. | Accumulation of homocysteine, skeletal abnormalities, intellectual disability, ectopia lentis, thrombosis. | youtube.com |

| Cystinuria | Defective renal transport and reabsorption of cysteine, ornithine, lysine, and arginine. | High levels of specific amino acids in urine, formation of cysteine kidney stones. | youtube.comyoutube.com |

Drug Discovery and Development

Building Block for Pharmaceutical Synthesis

D-Cysteine hydrochloride monohydrate is a valuable compound in the pharmaceutical industry, where it serves as a high-purity intermediate and a fundamental building block for the synthesis of a variety of therapeutic agents. nbinno.comnbinno.com Its specific stereochemistry is often critical for the biological activity of the final drug product, offering advantages over its L-counterpart in certain applications. nbinno.com The thiol (-SH) group in its structure makes it a versatile precursor for synthesizing complex, biologically active molecules, including peptides and proteins used in modern therapeutics. nbinno.comcymitquimica.com The hydrochloride monohydrate form enhances the compound's stability and solubility in aqueous solutions, making it well-suited for various synthetic processes in pharmaceutical development. cymitquimica.com

Intermediate in the Synthesis of Cephalosporin (B10832234) Antibiotics (e.g., Cefminox Sodium)

A significant application of D-Cysteine hydrochloride monohydrate is its role as a key intermediate in the synthesis of certain cephalosporin antibiotics. google.comgoogle.com Specifically, it is used in the preparation of Cefminox sodium, a third-generation cephalosporin antibiotic. google.com Patent literature describes a preparation method where D-Cysteine hydrochloride monohydrate is a starting material in the synthesis process that ultimately yields Cefminox sodium. google.comgoogle.com This underscores the compound's importance in the production of established and effective antibacterial drugs.

Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence Imaging

D-Cysteine hydrochloride monohydrate serves as a critical chiral building block in the synthesis of D-luciferin and its electronically modified analogues, which are essential substrates for firefly luciferase in bioluminescence imaging (BLI). nih.gov The conventional synthesis of D-luciferin involves the condensation of D-cysteine with a cyanobenzothiazole intermediate. nih.gov This late-stage introduction of D-cysteine is an effective method for establishing the necessary stereocenter in the final luciferin (B1168401) molecule. nih.gov

Researchers have developed more expedient and scalable synthetic routes to produce luciferins, where D-cysteine remains a key component. One improved method involves the reaction of 2-cyano-6-hydroxybenzothiazole (B1631455) with D-cysteine hydrochloride in the presence of potassium carbonate (K2CO3) in a mixed solvent system to yield D-luciferin. ucl.ac.uk This streamlined approach avoids the use of expensive metal reagents and simplifies purification, making luciferin reagents more accessible for in vivo imaging studies. rsc.org

The versatility of D-cysteine in these syntheses allows for the creation of a variety of luciferin analogues with unique properties. escholarship.org For instance, naphthylamino luciferins, which are competent light emitters, are synthesized through a process that culminates in the condensation with D-cysteine to afford the final probe molecules. escholarship.org These synthetic strategies highlight the indispensable role of D-cysteine in generating a diverse palette of bioluminescent probes for sensitive imaging applications. nih.govescholarship.org

| Reactant 1 | Reactant 2 | Key Reagent/Solvent | Product | Reported Yield |

|---|---|---|---|---|

| 2-cyano-6-hydroxybenzothiazole | D-Cysteine hydrochloride | K2CO3 in MeCN:H2O | D-luciferin potassium salt | 86% |

In Vitro and In Vivo Model Systems

Use in Animal Models for Disease Studies (e.g., SCA1 mice)

D-cysteine has been investigated for its therapeutic potential in in vivo models of neurodegenerative diseases, such as Spinocerebellar ataxia type 1 (SCA1). nih.gov In studies using SCA1 model mice, which are established through cerebellar injection of adeno-associated viral (AAV9) vectors expressing the mutant ataxin-1 protein, D-cysteine has shown significant neuroprotective effects. nih.gov Long-term treatment with D-cysteine was found to inhibit the progression of motor dysfunction in these mice. nih.gov